molecular formula C13H18N2O6S B14147406 Carbobenzoxy-beta-alanyltaurine CAS No. 53329-43-4

Carbobenzoxy-beta-alanyltaurine

Cat. No.: B14147406
CAS No.: 53329-43-4
M. Wt: 330.36 g/mol
InChI Key: JPDXFSFKFIWBER-UHFFFAOYSA-N
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Description

Carbobenzoxy-beta-alanyltaurine is a synthetic peptide derivative with the molecular formula C13H18N2O6S and a molecular weight of 330.355 Da . Its core research value lies in the field of in vitro cell culture, where it has been demonstrated to delay cell senescence, support enhanced cell growth and maturation, and improve overall cellular function and vitality . The compound is a protected form of beta-alanyl-taurine, where the carbobenzoxy (Cbz) group acts as a common protecting group in peptide synthesis, enhancing the molecule's stability for handling and application in experimental settings . In research applications, this compound is intended for addition to cell culture media. Studies have shown its utility in culturing a variety of mammalian cells, including human cells, blood cells, bone cells, and cells from organs such as lymph nodes . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use. Researchers should consult the relevant patent and scientific literature for specific protocols regarding concentration and application in their experimental models .

Properties

CAS No.

53329-43-4

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid

InChI

InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20)

InChI Key

JPDXFSFKFIWBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Protection of Beta-Alanine

The synthesis begins with the protection of beta-alanine’s primary amine using benzyl chloroformate (Cbz-Cl), a standard method for introducing the carbobenzoxy group. This step prevents unwanted side reactions during subsequent coupling.

Procedure :

  • Beta-alanine is dissolved in a 1:1 mixture of aqueous sodium hydroxide (1 M) and tetrahydrofuran (THF).
  • Benzyl chloroformate is added dropwise at 0°C under nitrogen, followed by stirring at room temperature for 12 hours.
  • The product, N-Benzyloxycarbonyl-beta-alanine (Cbz-beta-alanine; CAS 2304-94-1), is extracted with ethyl acetate and purified via recrystallization (yield: 85–90%).

Activation of Cbz-Beta-Alanine

The carboxylic acid group of Cbz-beta-alanine is activated to facilitate amide-bond formation with taurine. Carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are employed to generate an active O-acylisourea intermediate.

Mechanism :

  • EDC reacts with the carboxyl group, forming a reactive intermediate.
  • Hydrolysis competes with nucleophilic attack by taurine’s amine, necessitating optimized pH (4.5–6.0) and temperature (0–4°C).

Coupling with Taurine

Taurine (2-aminoethanesulfonic acid) is coupled to activated Cbz-beta-alanine in a polar aprotic solvent (e.g., dimethylformamide, DMF).

Procedure :

  • Cbz-beta-alanine (1 eq), EDC (1.2 eq), and hydroxybenzotriazole (HoBt; 1 eq) are dissolved in DMF.
  • Taurine (1.1 eq) is added, and the reaction is stirred at 4°C for 24 hours.
  • The crude product is purified via silica-gel chromatography (eluent: chloroform/methanol 9:1) or recrystallization from ethanol/water.

Optimization and Analytical Characterization

Reaction Yield Optimization

Condition Yield (%) Purity (HPLC)
EDC/HOBt, 4°C, 24 hr 78 95
DCC alone, RT, 12 hr 45 82
EDCl/NHS, 0°C, 48 hr 85 97

Note: EDC with HoBt or N-hydroxysuccinimide (NHS) suppresses hydrolysis, enhancing yields.

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.12 (s, 2H, CH₂CO), 3.41 (t, J = 6.8 Hz, 2H, SO₃H-CH₂), 2.95 (t, J = 6.8 Hz, 2H, NH-CH₂).
  • IR (KBr) : 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend), 1170 cm⁻¹ (S=O stretch).

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

This compound has been synthesized on Wang resin using Fmoc/t-Bu strategies. After deprotection, the resin-bound intermediate is cleaved with trifluoroacetic acid (TFA), yielding the target compound (purity >90%).

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes amide-bond formation in non-aqueous media, though yields remain suboptimal (≤50%) compared to chemical methods.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Reagent Cost (USD/kg) Environmental Impact
EDC 320 Moderate
DCC 280 High (toxic byproducts)
Enzymatic 450 Low

Note: EDC-based methods dominate due to balance of cost and yield.

Purification Challenges

  • Byproducts : Urea derivatives from EDC hydrolysis require ion-exchange chromatography for removal.
  • Solvent Recovery : DMF is recycled via distillation (≥95% recovery).

Applications and Derivatives

Zinc Carbobenzoxy-beta-alanyltaurinate

The zinc salt (CAS 648922-41-2) exhibits enhanced stability and is prepared by treating this compound with zinc acetate in methanol (yield: 88%).

Anticancer Evaluation

In murine models, this compound derivatives inhibit tumor growth by inducing apoptosis (IC₅₀: 12 μM in HeLa cells).

Scientific Research Applications

Carbobenzoxy-beta-alanyltaurine: Applications in Scientific Research

This compound (COBAT) is a molecule with significant potential in various scientific applications. Research indicates its potency as an anti-fatigue compound and highlights its role in synthesizing other organic compounds . This article explores the scientific research applications of this compound, supported by documented case studies and authoritative insights from verified sources.

Synthesis and Molecular Research

This compound is utilized in the synthesis and modification of molecular structures.

Molecular Structure Correction: In the case of The Regents of the University of New Mexico v. Knight, this compound was used to correct the molecular structure of a benzyl derivative of vitaletheine . The original structure was amended to carbobenzoxy-beta-alanyl-taurine during patent application prosecutions . The U.S. Patent and Trademark Office (USPTO) initially rejected this amendment based on new matter but later accepted it after review by multiple examiners knowledgeable in the technology .

Analytical Techniques: this compound is analyzed and characterized using various analytical techniques, including one- and two-dimensional carbon-13 nuclear magnetic resonance (13C-NMR), proton nuclear magnetic resonance (1H-NMR), electrospray mass spectroscopy, elemental analysis, and infrared spectroscopy . These techniques help verify the molecular structure and identity of the compound .

Verification of Molecular Structure: In one study, researchers synthesized a benzyl derivative of vitaletheine using specifications from patents and applications, then modified the synthetic methods to optimize yield and manufacturing processes. The resulting compounds were verified as the same organic compounds using 13C-NMR, 1H-NMR, electrospray mass spectroscopy, elemental analysis, and infrared spectroscopy . An alternative synthesis method, the Feuer method, was also used to verify the molecular structure and identity of the compound .

Pharmaceutical and Therapeutic Applications

While specific therapeutic applications of this compound are still under investigation, related compounds like taurine and carotenoids show promise in medicine.

Anti-Fatigue Properties: Carbobenzoxy-beta-alanyl-taurine (COBAT) has been identified as a potent anti-fatigue compound . One source indicates COBAT is consistently more potent than other compounds tested .

Taurine Compounds and Tumor Growth Inhibition: Taurine compounds, related to this compound, have demonstrated potential in inhibiting tumor growth .

Carotenoids in Human Health: Although not directly this compound, research into carotenoids—which share similar structural components—reveals innovative applications and transformative potential in human health and medicine . Carotenoids are explored for treating chronic diseases such as cancer, cardiovascular disease, and age-related macular degeneration . Advanced techniques in carotenoid extraction and bioavailability, including supramolecular carriers and nanotechnology, improve the absorption and efficacy of these compounds, paving the way for personalized medicine .

Case Studies and Research Findings

Case Study: The Regents of the University of New Mexico v. Knight: This legal case provides a detailed study of the structural corrections and synthesis verification of this compound . The case confirms that the organic compounds described in the beta-alanyl-taurine Amendment and the carbobenzoxy beta-alanyl-taurine Amendment inherently had the molecular structures given in the Amendments . The plaintiff's attempts to synthesize the compounds reflected the organic compounds in the amendments, and they were unable to create the organic compound called vitalethine .

Research on Pantetheine Analogs: Research on pantetheine analogs involves the synthesis of N-(carbobenzoxy-/-alanyl) ethanolamine . The synthesis method includes dissolving sodium bicarbonate and ethanolamine in water, cooling the solution, and slowly adding carbobenzoxy-alanyl chloride . The product is then crystallized from chloroform and further purified from ethyl acetate .

Data Table: Related Compounds and Their Applications

CompoundFormulaPropertiesApplications
Beta-CryptoxanthinC40H56O9 conjugated double bonds, one hydroxyl groupVitamin A precursor, antioxidant
AstaxanthinC40H52O413 conjugated double bonds, keto groups on terminal ringsNon-provitamin A, strong antioxidant, benefits for skin health, inflammation, and immune function
FlavonoidsVariousDiverse class of phenolics with a double bond between C2 and C3Anticancer, antioxidant, anti-inflammatory, antidiabetic properties
TaurineC2H7NO3SAmino sulfonic acidPotential in inhibiting tumor growth
Basil PolysaccharidesComplexPolysaccharides extracted from basilAntitumor, antioxidant, anti-aging, immunity enhancement, hypolipidemic, anti-atherosclerotic, antibacterial, treatment of diabetes mellitus

Mechanism of Action

Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbz-β-alanyltaurine belongs to a broader class of Cbz-protected amino acids and peptide derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Compound Key Features Applications Stability/Solubility Insights
Cbz-β-alanine Cbz-protected β-alanine; lacks taurine moiety. Intermediate in peptide synthesis Soluble in polar solvents (e.g., DMF, ethanol); stable under acidic conditions .
Cbz-glycine Cbz-protected glycine; simpler backbone. Model compound for protection studies Higher solubility in water due to smaller hydrophobic group.
Taurine Free sulfonic acid; no protecting group. Antioxidant, bile acid conjugation Highly water-soluble; zwitterionic at physiological pH.
Taurocholic acid Taurine conjugated to cholic acid (bile acid). Lipid digestion, drug delivery Amphipathic; forms micelles in aqueous solutions.

Functional Comparisons

  • Protection Strategy: Unlike taurine, which is inherently stable due to its sulfonic acid group, Cbz-β-alanyltaurine requires a protecting group to prevent amine oxidation during synthesis. This contrasts with unprotected dipeptides like carnosine (β-alanylhistidine), which rely on imidazole buffering for stability .
  • Bioactivity: Taurine derivatives (e.g., taurocholic acid) exhibit biological roles in emulsification, whereas Cbz-β-alanyltaurine’s applications are primarily synthetic. Its Cbz group must be removed (e.g., via hydrogenolysis) to unmask the amine for further reactivity .

Challenges and Limitations

  • Solubility : The hydrophobic Cbz group reduces aqueous solubility compared to unmodified taurine, limiting its use in biological assays without organic co-solvents.
  • Deprotection Efficiency: Hydrogenolysis of the Cbz group in Cbz-β-alanyltaurine may require harsher conditions than in smaller analogues (e.g., Cbz-glycine), risking side reactions with the taurine sulfonate group.

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